Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate

Description

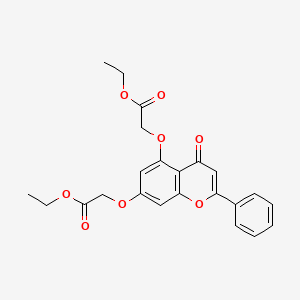

Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate is a synthetic coumarin derivative characterized by a 4H-1-benzopyran core substituted with:

- A phenyl group at position 2,

- A ketone group at position 4,

- Two ethoxyacetate groups linked via oxygen atoms at positions 5 and 5.

This compound belongs to a class of chromophores with applications in organic electronics, photochemistry, and pharmaceutical intermediates. Its structure is often elucidated via X-ray crystallography using programs like SHELX, which is widely employed for small-molecule refinement .

Properties

CAS No. |

36086-89-2 |

|---|---|

Molecular Formula |

C23H22O8 |

Molecular Weight |

426.4 g/mol |

IUPAC Name |

ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |

InChI |

InChI=1S/C23H22O8/c1-3-27-21(25)13-29-16-10-19(30-14-22(26)28-4-2)23-17(24)12-18(31-20(23)11-16)15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3 |

InChI Key |

ITJJTERMXJOUEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C(=C1)OCC(=O)OCC)C(=O)C=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate typically involves the esterification of the corresponding benzopyran derivative. One common method involves the reaction of 4-oxo-2-phenyl-4H-1-benzopyran-5,7-diol with diethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the diethyl ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of amides, thioesters, and other substituted derivatives.

Scientific Research Applications

Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound’s benzopyran core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with analogs sharing the 4-oxo-2-phenyl-4H-1-benzopyran backbone but differing in substituents at positions 5 and 6.

Table 1: Comparative Analysis of Key Compounds

Key Research Findings

Solubility and Reactivity: The tert-butyl analog (Table 1, Row 2) exhibits lower solubility in polar solvents due to bulky substituents but demonstrates superior stability in acidic conditions .

Electronic Applications: Coumarin derivatives with ethoxyacetate or similar groups (e.g., the target compound) are used in non-fullerene acceptor layers for organic photovoltaics. Substituents influence electron mobility; ethoxyacetate balances conjugation and solubility .

Safety Profiles :

- Acetate-substituted analogs (e.g., Row 4) are associated with acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating stringent handling protocols .

Biological Activity

Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate, with the CAS number 36086-89-2, is a synthetic compound belonging to the class of benzopyran derivatives. Its molecular formula is C23H22O8, and it exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C23H22O8 |

| Molecular Weight | 426.42 g/mol |

| Boiling Point | 589.3 ± 50.0 °C (Predicted) |

| Density | 1.279 ± 0.06 g/cm³ (Predicted) |

Antioxidant Activity

Research indicates that compounds similar to this compound possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases.

Anticancer Properties

Studies have shown that benzopyran derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, this compound may interact with specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory conditions.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, it helps maintain cellular redox balance.

- Modulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration compared to control groups, highlighting its potential as a natural antioxidant agent.

Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased Annexin V staining.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate with optimal yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a modified protocol involves coupling phenolic hydroxyl groups of the benzopyran core with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in dry methanol) to introduce the diacetate moieties. Flash chromatography using solvents like DCM:hexane:acetone (7:3:0.5) achieves purification with yields up to 67% . Catalytic systems (e.g., Pd(PPh₃)₂Cl₂/CuI) may enhance efficiency in analogous syntheses .

Q. How is the structure of this compound validated after synthesis?

- Methodological Answer : Multimodal characterization is essential:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with predicted values. For example, ester carbonyls typically appear at ~170 ppm in ¹³C NMR, and aromatic protons align with the benzopyran scaffold .

- Mass Spectrometry : ESI-TOF MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the theoretical molecular weight (C₂₅H₂₄O₁₀, ~484.4 g/mol) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, resolving bond lengths and angles .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Emergency Response : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15+ minutes. Avoid inducing vomiting if ingested—seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Step 1 : Re-examine sample purity via HPLC or TLC. Impurities (e.g., unreacted starting materials) may skew NMR/MS results .

- Step 2 : Validate computational models (DFT-based chemical shift predictions) against experimental data. Adjust solvent effects or conformational sampling in simulations .

- Step 3 : Cross-reference with crystallographic data (if available) to confirm bond geometries .

Q. What strategies optimize pharmacological evaluation of this compound’s bioactivity?

- Methodological Answer :

- In Vitro Assays : Use cell lines (e.g., C6 glioma) to assess cytotoxicity (MTT assay) and mechanism (e.g., LAT1 transporter inhibition). Derivatives with modified acetoxy groups show enhanced bioavailability .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing ethyl esters with methyl) to probe functional group contributions .

- Molecular Docking : Model interactions with targets (e.g., amyloid proteins) using AutoDock Vina, guided by crystallographic data from related flavonoids .

Q. How can reaction conditions be tailored to minimize byproducts during synthesis?

- Methodological Answer :

- Catalyst Optimization : Use Pd/Cu systems to suppress side reactions (e.g., oxidative coupling) in Sonogashira-like steps .

- Temperature Control : Maintain reactions at 70°C to balance reactivity and stability of ester groups .

- Additives : Incorporate 1-chloronaphthalene or similar agents to improve solubility and reduce aggregation during purification .

Q. What computational approaches predict the compound’s stability under physiological conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis of ester groups in aqueous environments (e.g., PBS buffer at pH 7.4) using GROMACS.

- Degradation Pathways : Apply DFT (B3LYP/6-31G*) to model acid/base-catalyzed ester cleavage, identifying vulnerable sites .

- Experimental Validation : Compare computational results with LC-MS stability assays in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.